

# Preclinical Profile of MSC2530818: A Potent and Selective CDK8/19 Inhibitor

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Compound of Interest		
Compound Name:	MSC2530818	
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#### FOR IMMEDIATE RELEASE

This technical whitepaper provides a comprehensive overview of the preclinical data for MSC2530818, a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). The following sections detail the compound's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mediator complex kinases.

## **Core Mechanism of Action**

MSC2530818 is a small molecule inhibitor that targets the kinase activity of CDK8 and its paralog CDK19, which are components of the Mediator complex.[1][2][3] The Mediator complex is a crucial transcriptional co-regulator, and by inhibiting CDK8/19, MSC2530818 modulates the expression of genes involved in various oncogenic signaling pathways.[3][4] Notably, it has been shown to inhibit WNT-dependent transcription and the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), a recognized biomarker of CDK8 activity.[1][2][3]

# **Quantitative In Vitro Activity**

**MSC2530818** demonstrates potent and selective inhibition of CDK8 and CDK19, leading to anti-proliferative effects in various cancer cell lines. The key in vitro activity data is summarized in the tables below.



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Target	Assay Type	IC50 (nM)
CDK8	Biochemical	2.6[1][2][5]
CDK8	Binding Affinity	4[1][2]
CDK19	Binding Affinity	4[1][2]
GSK3α	Kinase Panel	691[5]

Table 1: Biochemical and Kinase Inhibition Data for MSC2530818. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.



Cell Line	Cancer Type	Pathway Mutation	Assay	IC50 (nM)
SW620	Colorectal Carcinoma	APC mutant	pSTAT1SER727 Inhibition	8 ± 2[1][2]
LS174T	Colorectal Carcinoma	β-catenin mutant	WNT Reporter	32 ± 7[2][3]
COLO205	Colorectal Carcinoma	APC mutant	WNT Reporter	9 ± 1[2][3]
PA-1	Teratocarcinoma	WNT ligand- dependent	WNT Reporter	52 ± 30[2][3]
Table 2: Cellular Activity of MSC2530818 in Human Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of the cellular response.				

## **In Vivo Efficacy and Pharmacokinetics**

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of **MSC2530818** in a human colorectal carcinoma xenograft model. The compound exhibits acceptable pharmacokinetic properties across multiple species, supporting its oral bioavailability.



Animal Model	Dosing Schedule	Tumor Growth Inhibition (T/C ratio)
SW620 Xenograft	Not Specified	49%[2]
SW620 Xenograft	Not Specified	57%[2]

Table 3: In Vivo Anti-Tumor Efficacy of MSC2530818. T/C ratio represents the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.

Species	Clearance (CL)	Volume of Distribution (Vdss)	Terminal Half- life (t1/2)	Oral Bioavailability (F)
Human (predicted)	0.14 L/h/kg	0.48 L/kg	2.4 h	≥75% (up to 500 mg daily)[2][3]

Table 4:

Pharmacokinetic

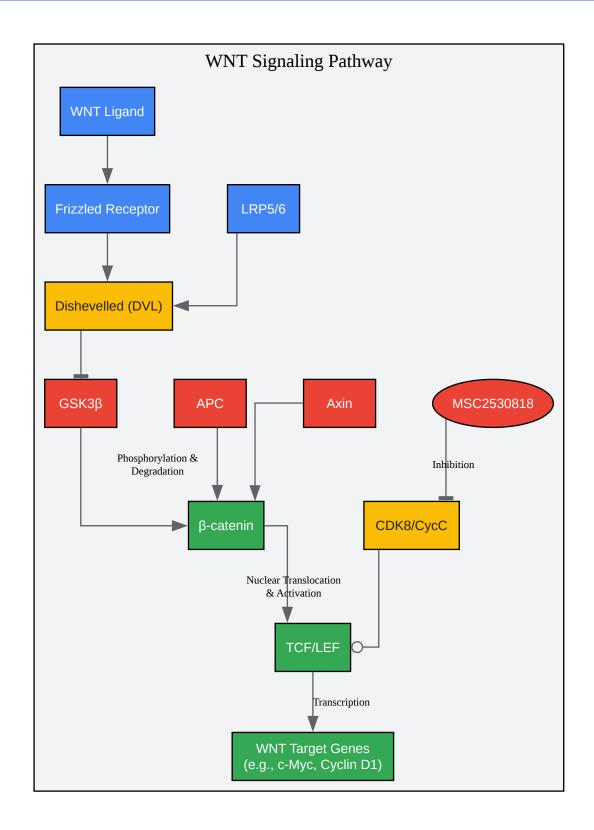
Parameters of

MSC2530818.

# **Signaling Pathway Modulation**

**MSC2530818** exerts its anti-cancer effects primarily through the modulation of the WNT and STAT1 signaling pathways.

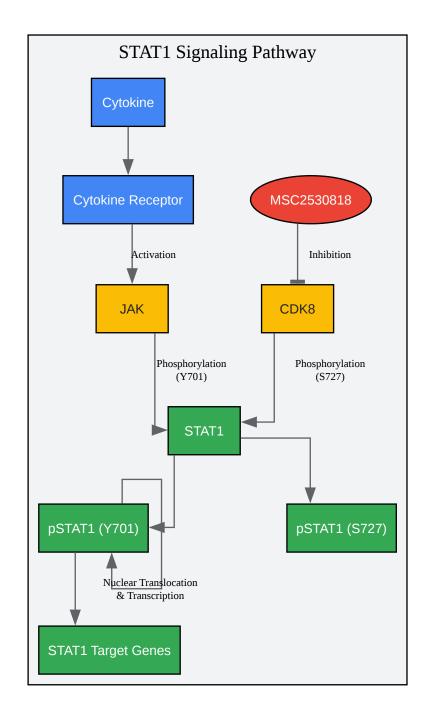




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Caption: WNT signaling pathway and the inhibitory action of MSC2530818 on CDK8.





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Caption: STAT1 signaling and the inhibition of STAT1SER727 phosphorylation by **MSC2530818**.

# **Experimental Protocols**



Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the preclinical evaluation of **MSC2530818**.

## In Vitro Kinase and Cell-Based Assays

CDK8/19 Inhibition Assay: The inhibitory activity of **MSC2530818** against CDK8 and CDK19 was likely determined using a biochemical assay, such as a LanthaScreen<sup>™</sup> binding assay or a radiometric kinase assay with a peptide substrate.

### Cellular pSTAT1SER727 Inhibition Assay:

- Cell Culture: SW620 human colorectal carcinoma cells were cultured in appropriate media.
- Compound Treatment: Cells were treated with various concentrations of MSC2530818 for a specified period.
- Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
- Western Blotting or ELISA: The levels of phosphorylated STAT1 at serine 727 and total STAT1 were measured using specific antibodies.
- Data Analysis: The IC50 value was calculated by normalizing the pSTAT1SER727 signal to the total STAT1 signal and fitting the data to a dose-response curve.

#### WNT Reporter Assay:

- Cell Lines: Human cancer cell lines with constitutively active WNT signaling (e.g., LS174T, COLO205) or WNT ligand-dependent lines (e.g., PA-1) containing a WNT-responsive reporter construct (e.g., TCF/LEF-luciferase) were used.[3]
- Compound Treatment: Cells were treated with a range of MSC2530818 concentrations.
- Luciferase Activity Measurement: After incubation, luciferase activity was measured using a luminometer.
- Data Analysis: The IC50 value was determined by plotting the percentage of inhibition of luciferase activity against the compound concentration.



## In Vivo Xenograft Study

#### **Animal Model:**

- Immunocompromised mice (e.g., nude or SCID) were used.
- Human SW620 colorectal carcinoma cells were implanted subcutaneously to establish tumors.[3]

#### Treatment:

- Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
- MSC2530818 was administered orally at specified doses and schedules.[3]

## **Efficacy Evaluation:**

- Tumor volumes were measured regularly throughout the study.
- At the end of the study, tumors were excised and weighed.
- The T/C ratio was calculated to determine the anti-tumor efficacy.

## Pharmacodynamic Biomarker Analysis:

 Tumor samples were collected at various time points after dosing to assess the level of pSTAT1SER727 inhibition, confirming target engagement in vivo.[3]



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Caption: A generalized workflow for the preclinical development of MSC2530818.



## Conclusion

The preclinical data for **MSC2530818** demonstrate its potential as a potent, selective, and orally bioavailable dual inhibitor of CDK8 and CDK19. Its ability to modulate key oncogenic signaling pathways, coupled with its in vivo anti-tumor activity and favorable pharmacokinetic profile, provides a strong rationale for its continued development as a novel anti-cancer therapeutic. Further investigation into its efficacy in other cancer models and in combination with other agents is warranted.

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